Tubotin
Overview
Description
Tubotin is a chemical compound that belongs to the class of organotin compounds Organotin compounds are characterized by the presence of tin atoms bonded to organic groups These compounds have a wide range of applications in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubotin typically involves the reaction of tin tetrachloride with organic ligands under controlled conditions. One common method is the reaction of tin tetrachloride with alkyl or aryl halides in the presence of a reducing agent such as sodium or magnesium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tin compound. The reaction conditions, including temperature and solvent, can vary depending on the desired product and the specific ligands used.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tubotin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: this compound can undergo substitution reactions where the organic ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions can be carried out using various nucleophiles, including halides, amines, and thiols, under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tin dioxide, while substitution reactions can produce a wide range of organotin derivatives with different functional groups.
Scientific Research Applications
Tubotin has numerous applications in scientific research, including:
Chemistry: this compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: In biological research, this compound is studied for its potential as an antifungal and antibacterial agent.
Medicine: this compound derivatives are being explored for their potential use in cancer therapy due to their ability to inhibit cell division.
Industry: this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a biocide in antifouling paints for marine vessels.
Mechanism of Action
The mechanism of action of Tubotin involves its interaction with cellular components, particularly proteins and enzymes. This compound can bind to the sulfhydryl groups of proteins, inhibiting their function. This interaction can disrupt various cellular processes, including cell division and metabolism. In cancer therapy, this compound’s ability to inhibit microtubule formation is of particular interest, as it can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Tributyltin: Like Tubotin, tributyltin is an organotin compound with antifouling properties. tributyltin is more toxic and has been banned in many countries due to its environmental impact.
Triphenyltin: Another organotin compound, triphenyltin, is used as a pesticide and fungicide. It shares similar chemical properties with this compound but has different applications.
Uniqueness of this compound
This compound is unique in its relatively lower toxicity compared to other organotin compounds, making it a more attractive option for various applications. Its versatility in undergoing different chemical reactions and its potential use in medicine further distinguish it from similar compounds.
Properties
IUPAC Name |
triphenylstannanylium;hydroxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWMWWXRWVJXSE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-87-9 | |
Record name | Triphenyltin hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FENTIN HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKL46V5313 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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